3-chloro-N-(4-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. It features a chloro group at the third position of a propanamide chain, which is also substituted with a hydroxyphenyl group at the nitrogen atom. This unique structure contributes to its diverse chemical reactivity and potential biological applications. The compound is classified under various chemical databases with identifiers such as CAS Number 19314-10-4 and PubChem CID 3008381 .
The biological activity of 3-chloro-N-(4-hydroxyphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. The hydroxyphenyl group enhances its ability to form hydrogen bonds, potentially increasing its efficacy against certain biological targets.
The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid under acidic conditions. The general procedure includes:
In industrial settings, continuous flow processes may improve yield and purity, utilizing catalysts and optimized conditions for efficiency.
3-chloro-N-(4-hydroxyphenyl)propanamide has potential applications in several fields:
Interaction studies indicate that 3-chloro-N-(4-hydroxyphenyl)propanamide can form complexes with various biological molecules, enhancing its potential as a drug candidate. Its ability to engage in hydrogen bonding and other interactions makes it a subject of interest in medicinal chemistry, particularly for designing inhibitors targeting specific enzymes involved in disease pathways.
Several compounds share structural similarities with 3-chloro-N-(4-hydroxyphenyl)propanamide. Here are some notable examples:
Compound Name | Structural Features | Similarity Index |
---|---|---|
3-chloro-N-(3-hydroxyphenyl)propanamide | Hydroxy group at the third position | 0.98 |
N-(4-hydroxyphenyl)propanamide | Lacks the chloro group | 0.87 |
3-chloro-N-(4-methoxyphenyl)propanamide | Contains a methoxy group instead of a hydroxy group | 0.92 |
3-chloro-N-(3-methoxyphenyl)propanamide | Methoxy substitution at the third position | 0.90 |
N-(4-acetamidophenyl)-3-chloropropanamide | Acetamido substitution on the phenyl ring | 0.87 |
The uniqueness of 3-chloro-N-(4-hydroxyphenyl)propanamide lies in its combination of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .
3-chloro-N-(4-hydroxyphenyl)propanamide is characterized by a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. The structural framework consists of a propanamide backbone substituted with a chlorine atom at the β-position and a 4-hydroxyphenyl group on the amide nitrogen. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
The compound's electronic configuration is influenced by the presence of these functional groups:
The compound can be represented by the following identifiers:
The three-dimensional structure of this compound reveals important spatial arrangements that influence its interactions with biological targets. The amide bond provides rigidity to the molecule, while the hydroxyl group and chlorine atom are positioned to participate in specific interactions with potential binding partners.
Computational modeling provides valuable insights into the electronic properties and potential biological activities of 3-chloro-N-(4-hydroxyphenyl)propanamide. Several modeling approaches can be applied to this compound:
Density Functional Theory (DFT) calculations are particularly useful for optimizing the geometry and calculating electronic properties. For similar compounds, researchers have employed the WB97XD/cc-pVDZ basis set to determine structural characteristics and optimize molecular configurations. This approach can accurately predict bond lengths, angles, and electronic distributions within the molecule.
Time-dependent Density Functional Theory (TD-DFT) can be utilized to investigate the electronic properties in both gas and solvent phases. This method is valuable for predicting:
Molecular Orbital Analysis techniques such as Frontier Molecular Orbital (FMO) analysis help identify reactive sites within the molecule. For compounds with similar structural elements, researchers have also employed Molecular Electrostatic Potential (MEP) analysis, Electron Localized Functions (ELF), and Localized Orbital Locators (LOL) to map orbital positions of localized and delocalized atoms.
Molecular Docking Studies can predict how 3-chloro-N-(4-hydroxyphenyl)propanamide might interact with biological targets. These studies are valuable for understanding:
Table 1: Computational Methods for Analyzing 3-chloro-N-(4-hydroxyphenyl)propanamide
Computational Method | Application | Expected Insights |
---|---|---|
DFT (WB97XD/cc-pVDZ) | Geometry optimization | Bond lengths, angles, electron distribution |
TD-DFT | Electronic properties | Absorption spectra, excitation energies |
FMO Analysis | Reactivity prediction | HOMO-LUMO gap, reactive sites |
MEP Analysis | Electrostatic mapping | Charge distribution, interaction sites |
Molecular Docking | Biological interaction | Binding modes, affinity predictions |
Structure-activity relationship analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide provides critical insights into how structural features influence its biological activities. The compound possesses several key structural elements that contribute to its potential biological properties:
The Chlorinated Propane Chain: The chlorine atom at the β-position affects lipophilicity and electronic properties, influencing membrane permeability and binding interactions. This functional group serves as a potential site for nucleophilic substitution reactions, allowing for further modifications to enhance biological activity.
The Amide Linkage: This group provides rigidity to the molecule and serves as both a hydrogen bond donor and acceptor. In related propanamide derivatives, the amide bond has been shown to be crucial for interactions with biological targets such as androgen receptors.
The 4-Hydroxyphenyl Moiety: The hydroxyl group at the para position enhances solubility and enables specific hydrogen bonding interactions with target proteins. This functional group significantly contributes to the compound's ability to form complexes with biological molecules.
Research on structurally similar propanamide derivatives indicates potential applications as selective androgen receptor degraders (SARDs) and pan-antagonists. These compounds have demonstrated the ability to inhibit tumor growth and degrade both full-length androgen receptors (AR) and AR splice variants (AR SVs).
Modifications to the basic structure of 3-chloro-N-(4-hydroxyphenyl)propanamide, such as introducing electronegative substituents, have been shown to improve biological activity in related compounds. For example, adding a para-fluorine to the phenyl ring in similar structures has been observed to increase SARD activity while maintaining potent AR inhibitory capabilities.
A comparative analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide with structurally similar compounds provides valuable insights into structure-function relationships. Several analogous propanamide derivatives have been identified and studied:
3-chloro-N-(3-hydroxyphenyl)propanamide: This positional isomer has the hydroxyl group at the meta position rather than para. This modification alters the electronic distribution and hydrogen bonding patterns, potentially affecting biological interactions.
3-chloro-N-(4-methoxyphenyl)propanamide: This analog replaces the hydroxyl group with a methoxy group. This substitution increases lipophilicity and changes the hydrogen bonding profile, as the methoxy group can only act as a hydrogen bond acceptor, not a donor.
3-chloro-N-(4-chlorophenyl)propanamide: In this compound, the hydroxyl group is replaced with a chlorine atom. This modification significantly alters electronic properties and eliminates hydrogen bond donor capability, potentially changing biological activity profiles.
3-chloro-N-(2,4-difluorophenyl)propanamide: This derivative contains fluorine atoms instead of the hydroxyl group. Fluorine substitution enhances lipophilicity and metabolic stability, making it potentially valuable for drug development.
Table 2: Comparative Analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide and Analogous Compounds
The effect of these structural variations on biological activity has been investigated in related compounds. For instance, introduction of electronegative substituents like fluorine has been shown to rescue SARD (Selective Androgen Receptor Degrader) activity and LBD (Ligand Binding Domain) binding in similar propanamide derivatives. This suggests that electronic properties and hydrogen bonding capabilities significantly influence the biological activity of these compounds.